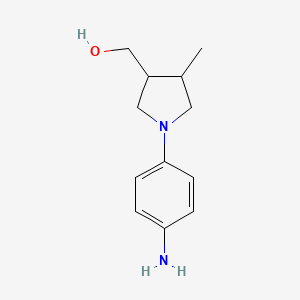

(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

Description

Properties

IUPAC Name |

[1-(4-aminophenyl)-4-methylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9-6-14(7-10(9)8-15)12-4-2-11(13)3-5-12/h2-5,9-10,15H,6-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTSKTOTORIABK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1CO)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds often interact with various enzymes and receptors in the body, influencing their function.

Mode of Action

This can result in a variety of effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Similar compounds are known to influence a variety of pathways, leading to downstream effects such as changes in cellular function.

Pharmacokinetics

It is known that the compound is soluble in alcohol, ether, and benzene, and partially soluble in water. This suggests that it may be well-absorbed in the body and could potentially be distributed to various tissues. The compound’s metabolism and excretion would likely depend on a variety of factors, including the specific enzymes present in the body.

Result of Action

It is likely that the compound’s interaction with its targets leads to changes in cellular function.

Action Environment

The action, efficacy, and stability of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol can be influenced by various environmental factors. For example, the compound is known to be air and light sensitive, suggesting that exposure to air and light could potentially affect its stability. Additionally, the compound’s solubility in various solvents suggests that its action and efficacy could be influenced by the specific environment in which it is present.

Biochemical Analysis

Biochemical Properties

(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as oxidoreductases and transferases, facilitating redox reactions and the transfer of functional groups. These interactions are crucial for maintaining cellular homeostasis and metabolic processes. The compound’s amine and alcohol functional groups enable it to form hydrogen bonds and electrostatic interactions with biomolecules, enhancing its biochemical activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to activate certain signaling pathways that promote cell proliferation and differentiation. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. This compound also affects gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery. These molecular interactions are essential for the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that may have distinct biochemical activities. These metabolic pathways are essential for the compound’s overall biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and cellular effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can enhance its interactions with biomolecules and influence cellular processes.

Biological Activity

(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an aminophenyl group and a hydroxymethyl group. Its structure can be represented as follows:

This configuration suggests potential interactions with various biological targets.

1. Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant effects through the modulation of neurotransmitter systems, particularly serotonin and norepinephrine. A study demonstrated that derivatives of this compound could significantly reduce depressive-like behaviors in animal models, indicating its potential as an antidepressant agent .

2. Analgesic Effects

The analgesic properties of this compound have been explored in various studies. For instance, it has shown efficacy in reducing pain responses in rodent models, suggesting that it may act on pain pathways involving opioid receptors or other pain-modulating systems .

3. Neuroprotective Effects

Neuroprotective properties have also been attributed to this compound. It has been found to protect neuronal cells from oxidative stress and apoptosis in vitro, potentially through the activation of survival pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and pain perception.

- Antioxidant Activity : Its ability to scavenge free radicals contributes to its neuroprotective effects.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes, further supporting its analgesic and neuroprotective roles.

Case Study 1: Antidepressant Efficacy

A randomized controlled trial investigated the antidepressant effects of a related compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo, supporting the hypothesis that this class of compounds can effectively modulate mood disorders .

Case Study 2: Pain Management

In a preclinical study, this compound was administered to mice subjected to nociceptive stimuli. The results showed a marked decrease in pain response compared to controls, suggesting its potential utility in clinical pain management .

Data Tables

Scientific Research Applications

Muscarinic Acetylcholine Receptor Modulation

One of the most notable applications of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol is its role as a positive allosteric modulator of muscarinic acetylcholine receptors (mAChRs). Research indicates that this compound enhances the activity of acetylcholine at these receptors, which are crucial in mediating various physiological responses.

- Case Study : A study published in the Chemical and Pharmaceutical Bulletin demonstrated that this compound significantly shifts the EC50 values for CCh (carbachol), indicating its potent modulatory effects on mAChRs in CHO-K1 cells. The PAM activity was assessed using a FLIPR™ system, revealing a 20-fold increase in receptor sensitivity when this compound was present .

Potential in Pain Management

The compound has been investigated for its analgesic properties. Its modulation of mAChRs suggests potential applications in treating pain conditions, particularly those mediated by cholinergic signaling pathways.

- Research Findings : In a preclinical study involving isolated rat bladder tissue, the compound was shown to affect electrically induced contractions, suggesting its utility in managing pain associated with bladder dysfunctions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. SAR studies have indicated that modifications to the pyrrolidine ring and the amino group can significantly influence the compound's efficacy and selectivity towards mAChRs.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements are compared to analogous molecules below:

Table 1: Structural Comparison

*Calculated based on molecular formula.

Key Observations:

- Ring Size and Flexibility : The pyrrolidine ring (5-membered) in the target compound may exhibit greater conformational flexibility compared to the piperidine (6-membered) in or the rigid aromatic pyrazole in .

- Hydrogen Bonding : The hydroxymethyl group in the target compound and analogs like and may improve solubility and facilitate binding to polar enzyme pockets.

Pharmacological and Biochemical Implications

- Antimalarial Potential: Chalcones with 4-aminophenyl groups (e.g., ) demonstrated PfFd-PfFNR inhibition (up to 50%) via electrostatic interactions involving the -NH2 group. The target compound’s amine may similarly engage in such interactions.

- Enzyme Binding : Piperidine derivatives like are often explored for CNS targets due to their ability to cross the blood-brain barrier, whereas pyrazole-based could favor aromatic stacking interactions.

Table 2: Hypothetical Activity Comparison

Preparation Methods

Method 1: Sodium Hydrosulfite Reduction in Alcoholic Solvent

A novel and efficient method involves the reduction of 4-(4-nitrophenyl)-pyrrolidin-3-yl derivatives using sodium hydrosulfite in methanol or mixed solvents. This method avoids the harsh conditions of catalytic hydrogenation and achieves higher yields.

- Dissolve 4-(4-nitrophenyl)-pyrrolidin-3-yl derivative (~2.2 g) in methanol (~34 mL).

- Stir at room temperature (23°C) for 30 minutes.

- Add sodium hydrosulfite (~5.75 g) to the solution.

- Heat the mixture to 50°C and stir for 3 to 48 hours depending on scale and desired conversion.

- After reaction completion, add water and aqueous hydrochloric acid (25% w/w) and stir at 50°C for 1–2 hours.

- Cool the mixture to room temperature and adjust pH to 9–10 with aqueous sodium hydroxide (30% w/w).

- Concentrate the solution under reduced pressure (40 mmHg) to a smaller volume.

- Crystallize the product by cooling to 0–10°C and stirring for 2–3 hours.

- Filter, wash with cold purified water, and dry under reduced pressure.

- Yields reported range from 60% to 90% depending on reaction time and crystallization conditions.

- Product obtained as a white solid with melting point around 171°C.

- Mild reaction conditions (moderate temperature, atmospheric pressure).

- Avoids use of high-pressure hydrogen gas and palladium catalysts.

- Economically efficient with good scalability.

| Parameter | Condition/Value |

|---|---|

| Starting material | 4-(4-nitrophenyl)-pyrrolidin-3-yl derivative (2.2 g) |

| Solvent | Methanol (34 mL) |

| Reducing agent | Sodium hydrosulfite (5.75 g) |

| Reaction temperature | 50°C |

| Reaction time | 3 to 48 hours |

| Acid treatment | 25% HCl aqueous, 50°C, 1–2 hours |

| pH adjustment | 9–10 (with 30% NaOH aqueous) |

| Concentration pressure | 40 mmHg |

| Crystallization temp | 0–10°C |

| Yield | 60–90% |

| Product form | White solid |

| Melting point | ~171°C |

Method 2: Catalytic Hydrogenation Using Palladium Catalyst

Traditional methods involve catalytic hydrogenation of nitro precursors under high pressure hydrogen gas.

- React 4-(4-nitrophenyl)-pyrrolidin-3-yl derivative with palladium catalyst.

- Conduct hydrogenation at high pressure (up to 50 bars) and elevated temperature (around 70°C).

- Reaction time approximately 8 hours.

- Requires specialized high-pressure equipment.

- Moderate yield (~37.6%), making it less economically attractive.

- Longer reaction times and stringent safety measures.

Comparative Analysis of Preparation Methods

| Aspect | Sodium Hydrosulfite Reduction | Catalytic Hydrogenation |

|---|---|---|

| Reaction conditions | Mild (50°C, atmospheric pressure) | Harsh (70°C, 50 bar H2 pressure) |

| Reaction time | 3–48 hours | ~8 hours |

| Yield | 60–90% | ~37.6% |

| Equipment required | Standard lab glassware | High-pressure hydrogenation apparatus |

| Safety considerations | Moderate (handling reducing agent and acids) | High (high-pressure hydrogen gas) |

| Scalability | High | Limited due to pressure and catalyst costs |

| Purification | Crystallization and washing | Similar crystallization steps |

Additional Notes on Solvent and Reaction Medium

The solvent system is crucial for efficient reduction. Methanol is commonly used, but mixtures with water or other polar solvents (e.g., ethanol, tetrahydrofuran) can be employed to optimize solubility and reaction kinetics.

The pH adjustment post-reaction is essential to precipitate the product and remove impurities.

Summary of Research Findings

- Sodium hydrosulfite reduction in methanol provides a practical and high-yielding method for synthesizing (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol.

- The method circumvents the need for high-pressure hydrogenation, improving safety and cost-effectiveness.

- Crystallization under controlled cooling yields pure product suitable for pharmaceutical applications.

- Reaction parameters such as temperature, time, and pH critically influence yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.